

# Application Notes and Protocols: Labeling Oligonucleotides with Sulfo-Cy5 Azide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Sulfo-Cy5 azide

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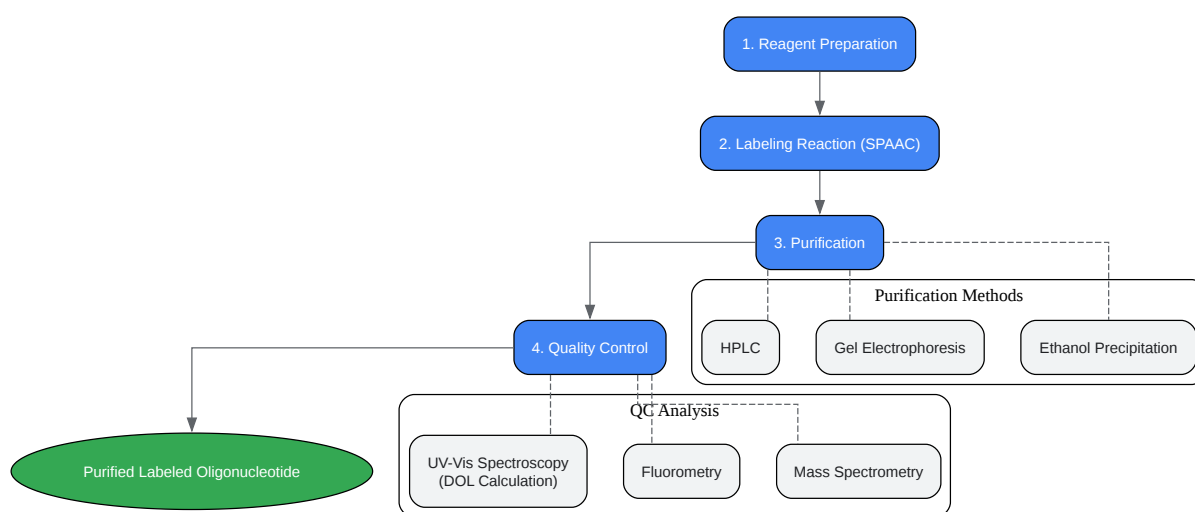
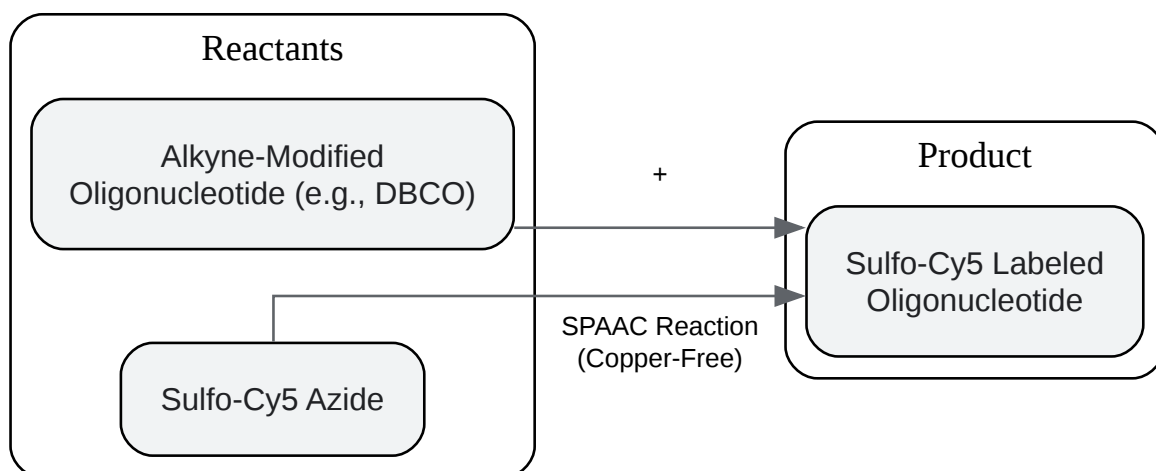
## Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. Cyanine 5 (Cy5), a bright and photostable fluorophore that emits in the far-red spectrum, is a popular choice for labeling. This document provides detailed protocols for labeling alkyne-modified oligonucleotides with **Sulfo-Cy5 azide** via Copper-Free Click Chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The sulfonated (Sulfo) form of Cy5 azide offers excellent water solubility, making it ideal for reactions in aqueous environments.[1]

The SPAAC reaction is a bioorthogonal ligation method that occurs efficiently under mild conditions without the need for a cytotoxic copper catalyst, which can damage DNA.[2][3][4] This makes it a superior choice for labeling sensitive biological molecules. The reaction involves the cycloaddition of a strained alkyne, such as dibenzocyclooctyne (DBCO), incorporated into an oligonucleotide, with the azide group of the Sulfo-Cy5 dye.[3][4]

## Chemical Reaction and Workflow

The core of the labeling process is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a type of 1,3-dipolar cycloaddition between a cyclooctyne and an azide, forming a stable triazole linkage.<sup>[3][5]</sup>



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